2,6-Di-tert-butyl-4-{[4-(dimethylamino)phenyl](morpholin-4-yl)methyl}phenol
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Overview
Description
2,6-Di-tert-butyl-4-{4-(dimethylamino)phenylmethyl}phenol is a hindered phenolic compound known for its antioxidant properties. It is used to stabilize lubricant oils and other industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-{4-(dimethylamino)phenylmethyl}phenol typically involves the following steps:
Condensation Reaction: Phenol is reacted with 2,6-di-tert-butylphenol to form a condensation product.
Amination: The condensation product is then reacted with dimethylamine to produce the final compound.
Industrial Production Methods
Industrial production of this compound often employs the Friedel-Crafts alkylation of phenol with isobutene, catalyzed by aluminum phenoxide .
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-butyl-4-{4-(dimethylamino)phenylmethyl}phenol undergoes several types of chemical reactions:
Oxidation: It can be oxidized under acidic conditions.
Esterification and Alkylation: It can undergo esterification and alkylation reactions in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Esterification: Typically involves carboxylic acids or their derivatives.
Alkylation: Often uses alkyl halides or alcohols as reagents.
Major Products
The major products formed from these reactions include various esters and alkylated derivatives of the original compound.
Scientific Research Applications
2,6-Di-tert-butyl-4-{4-(dimethylamino)phenylmethyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant to stabilize various chemical formulations.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic effects due to its antioxidant properties.
Industry: Utilized in the stabilization of lubricant oils and other industrial products.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and prevents oxidative damage to various substrates. The molecular targets include lipid peroxides and other reactive oxygen species, which it neutralizes to prevent cellular damage .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Another antioxidant used in similar applications.
2,6-Di-tert-butylphenol: Used as a precursor to more complex antioxidants.
Uniqueness
2,6-Di-tert-butyl-4-{4-(dimethylamino)phenylmethyl}phenol is unique due to its combination of phenolic and amine functionalities, which enhance its antioxidant properties and make it more effective in stabilizing various formulations compared to its analogs .
Properties
Molecular Formula |
C27H40N2O2 |
---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[[4-(dimethylamino)phenyl]-morpholin-4-ylmethyl]phenol |
InChI |
InChI=1S/C27H40N2O2/c1-26(2,3)22-17-20(18-23(25(22)30)27(4,5)6)24(29-13-15-31-16-14-29)19-9-11-21(12-10-19)28(7)8/h9-12,17-18,24,30H,13-16H2,1-8H3 |
InChI Key |
XXYCFYHVQMQCTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=C(C=C2)N(C)C)N3CCOCC3 |
Origin of Product |
United States |
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